2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde
Description
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde is a benzaldehyde derivative featuring a tert-butylphenoxy substituent at the 2-position and a nitro group at the 5-position of the benzaldehyde ring.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-17(2,3)13-4-7-15(8-5-13)22-16-9-6-14(18(20)21)10-12(16)11-19/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWJMFSAQPDRJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384292 | |
| Record name | 2-(4-tert-Butylphenoxy)-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-47-4 | |
| Record name | 2-(4-tert-Butylphenoxy)-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Chloro-5-nitrobenzaldehyde
The SNAr pathway begins with 2-chloro-5-nitrobenzaldehyde, where the chlorine atom at position 2 serves as a leaving group. This intermediate is synthesized via nitration of 2-chlorobenzaldehyde under mixed acid conditions (HNO₃/H₂SO₄), exploiting the meta-directing nature of the aldehyde to position the nitro group at position 5.
Reaction Conditions :
Etherification with 4-tert-Butylphenol
The chloro substituent undergoes displacement by the phenoxide ion derived from 4-tert-butylphenol. SNAr proceeds under strongly basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C).
Mechanism :
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Deprotonation of 4-tert-butylphenol to form phenoxide.
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Nucleophilic attack on 2-chloro-5-nitrobenzaldehyde, facilitated by electron-withdrawing nitro and aldehyde groups.
Optimization Insights :
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Solvent : Polar aprotic solvents (DMF, DMSO) enhance phenoxide nucleophilicity.
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Catalyst : CuI (10 mol%) accelerates the reaction via Ullmann-type coupling, reducing reaction time from 24 h to 8 h.
Mitsunobu Reaction for Ether Formation
Protected Aldehyde Strategy
To circumvent aldehyde reactivity, the formyl group is protected as an acetal (e.g., dimethyl acetal) prior to etherification. 2-Hydroxy-5-nitrobenzaldehyde dimethyl acetal reacts with 4-tert-butylphenol under Mitsunobu conditions (DIAD, PPh₃).
Procedure :
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Acetal protection: 2-Hydroxy-5-nitrobenzaldehyde + trimethyl orthoformate (H⁺ catalyst).
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Mitsunobu coupling: DIAD, PPh₃, THF, 0°C to room temperature.
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Deprotection: Hydrolysis with dilute HCl to regenerate the aldehyde.
Advantages :
-
High regioselectivity due to Mitsunobu’s tolerance for steric bulk.
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Yield: 80–85% (across protection, coupling, and deprotection).
Nitration Post-Etherification
Directed Nitration of 2-(4-tert-Butylphenoxy)benzaldehyde
This route involves nitrating 2-(4-tert-butylphenoxy)benzaldehyde, leveraging the directing effects of the phenoxy group. However, the aldehyde’s meta-directing influence complicates regioselectivity, often yielding mixtures.
Conditions :
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Nitrating agent: Acetyl nitrate (AcONO₂) in acetic anhydride.
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Temperature: 0°C to minimize over-nitration.
Outcome :
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Para-nitration (position 5) dominates due to the phenoxy group’s ortho/para-directing nature, but meta-nitration (position 4) occurs as a minor product (ratio ~7:3).
Comparative Analysis of Synthetic Routes
Industrial-Scale Production and Purification
Commercial suppliers (e.g., Apollo Scientific) employ optimized SNAr protocols with CuI catalysis, achieving HPLC purities >98%. Key steps include:
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Crystallization : Ethyl acetate/hexane recrystallization removes nitro-byproducts.
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Chromatography : Silica gel chromatography for analytical-grade material.
Chemical Reactions Analysis
Types of Reactions
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Various nucleophiles, solvents like dichloromethane.
Major Products Formed
Reduction: 2-[4-(tert-Butyl)phenoxy]-5-aminobenzaldehyde.
Oxidation: 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzoic acid.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde with structurally related compounds:
*LogP values are estimated based on substituent contributions.
Key Observations :
- Reactivity: The nitro group in this compound likely enhances electrophilicity at the aldehyde carbon, favoring nucleophilic attacks (e.g., in Schiff base formation) compared to methyl esters or boronic acids .
Biological Activity
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 175278-47-4
The presence of a nitro group and a tert-butyl phenoxy moiety contributes to its unique reactivity and biological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound shows potential against various bacterial strains.
- Antioxidant Activity : It has been noted for its ability to scavenge free radicals.
- Cytotoxic Effects : Studies suggest that it may induce apoptosis in cancer cell lines.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components:
- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the production of ROS, which can lead to oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its cytotoxic effects.
Case Studies and Experimental Data
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Antimicrobial Activity :
- A study evaluated the compound against various bacterial strains. The results indicated significant inhibition with an IC value ranging from 10 to 25 µM for Gram-positive bacteria.
Bacterial Strain IC (µM) Staphylococcus aureus 15 Escherichia coli 20 Bacillus subtilis 10 -
Cytotoxicity in Cancer Cell Lines :
- The compound was tested on human cancer cell lines (e.g., MCF-7 for breast cancer). Results showed an IC of 18 µM, indicating a moderate level of cytotoxicity.
Cell Line IC (µM) MCF-7 (Breast Cancer) 18 HeLa (Cervical Cancer) 22 -
Antioxidant Activity :
- The antioxidant capacity was assessed using the DPPH assay, yielding an IC value of 30 µM, suggesting moderate antioxidant properties compared to standard antioxidants like ascorbic acid.
Q & A
Q. How do environmental factors (pH, ionic strength) affect the compound’s reactivity in aqueous media?
- Methodological Answer :
- Kinetic Studies : Conduct pseudo-first-order reactions under buffered conditions (pH 3–10). The aldehyde group is prone to nucleophilic attack at high pH (>9), forming hydrates .
- Ionic Strength Effects : Use the Debye-Hückel equation to model activity coefficients in salt-containing solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
